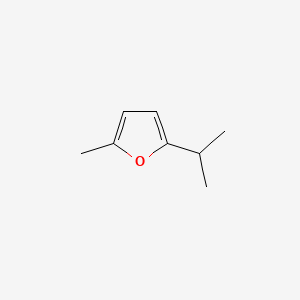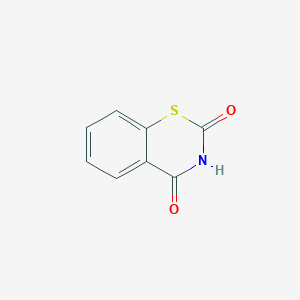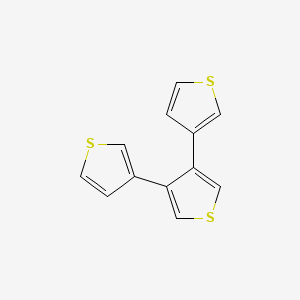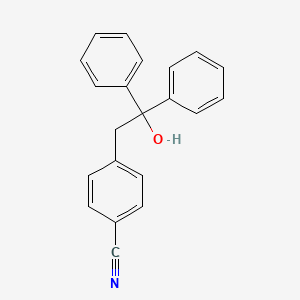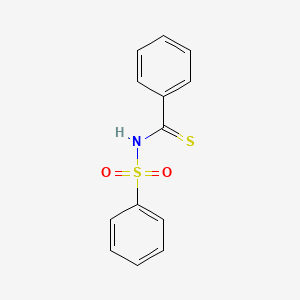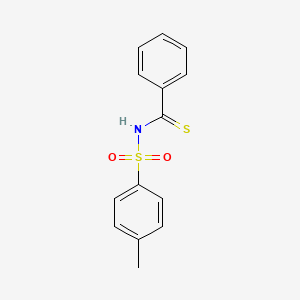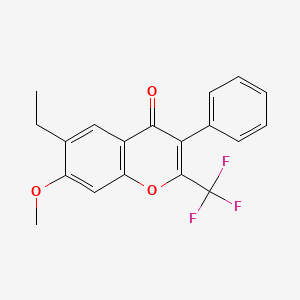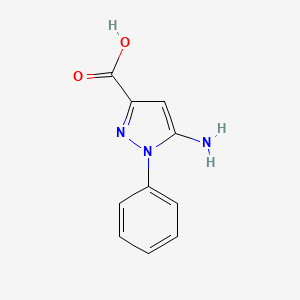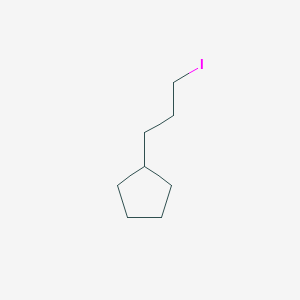
(3-Iodopropyl)cyclopentane
Vue d'ensemble
Description
(3-Iodopropyl)cyclopentane is a chemical compound that is widely used in scientific research for its unique properties. It is a cyclopentane derivative with an iodine atom attached to one of the carbons in the cyclopentane ring. This compound has a wide range of applications in various fields, including organic chemistry, biochemistry, and medicinal chemistry.
Applications De Recherche Scientifique
1. Carboxylic Acid Functional Group Isostere
(3-Iodopropyl)cyclopentane's relative, cyclopentane-1,3-dione, demonstrates the potential as a novel isostere for the carboxylic acid functional group. This is supported by studies indicating that cyclopentane-1,3-diones can exhibit similar physical-chemical properties to carboxylic acids and tetrazole residues (Ballatore et al., 2011).
2. Synthesis of Sodium Channel Blockers
Cyclopentane-based compounds, closely related to (3-Iodopropyl)cyclopentane, have been evaluated for their activity against the peripheral nerve sodium channel Na(V)1.7. These compounds have shown promise in models of inflammatory and neuropathic pain (Ok et al., 2006).
3. Structural Studies in Chemistry
Cyclopentane's phase diagram and structural properties have been extensively studied. These studies are crucial for understanding the properties of cyclopentane and its derivatives like (3-Iodopropyl)cyclopentane (Torrisi et al., 2008).
4. Asymmetric Synthesis of Cyclopentanes
The palladium-catalyzed trimethylenemethane (TMM) cycloaddition process has been employed for the efficient and asymmetric synthesis of cyclopentanes, which is relevant to the study and application of (3-Iodopropyl)cyclopentane (Trost et al., 2007).
5. Homolytic Substitution Reactions
(3-Iodopropyl)cyclopentane, through its involvement in homolytic substitution reactions, contributes to the formation of substituted cyclopropanes, offering insights into reaction mechanisms in organic chemistry (Curran & Gabarda, 1999).
6. Oxidative Cyclization Reactions
The cyclopentane structure, similar to (3-Iodopropyl)cyclopentane, plays a role in the oxidative cyclization reactions catalyzed by iodobenzene. This process generates cyclopentane products with unique stereochemistry (Rodríguez & Moran, 2011).
7. Thermodynamics and Pseudorotation Studies
Research on cyclopentane, a close relative of (3-Iodopropyl)cyclopentane, has contributed to the understanding of its thermodynamic properties and the concept of pseudorotation, critical for chemical thermodynamics (Mccullough et al., 1959).
8. Electrochemical-Induced Intermolecular Selective Annulation
Cyclopentanes, akin to (3-Iodopropyl)cyclopentane, have been synthesized via electrochemical mediator-induced intermolecular selective annulation, illustrating an efficient method for creating complex cyclopentane structures (Guan et al., 2022).
9. Hypervalent Iodine Reagents in Functionalization
The functionalization of fused cyclopentane derivatives using hypervalent iodine reagents demonstrates the chemical versatility of cyclopentane structures, relevant to (3-Iodopropyl)cyclopentane (Moriarty et al., 1998).
10. Desalination Applications
Cyclopentane hydrates, closely related to (3-Iodopropyl)cyclopentane, have been investigated as potential candidates for sustainable desalination processes, demonstrating the practical applications of cyclopentane in environmental technology (Ho-Van et al., 2019).
Orientations Futures
Propriétés
IUPAC Name |
3-iodopropylcyclopentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15I/c9-7-3-6-8-4-1-2-5-8/h8H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKSZBRSHHUITN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCCI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90573470 | |
| Record name | (3-Iodopropyl)cyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Iodopropyl)cyclopentane | |
CAS RN |
106211-63-6 | |
| Record name | (3-Iodopropyl)cyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-chlorophenyl)-3-(4-methylphenyl)-1,3-thiazol-2-ylidene]benzamide](/img/structure/B3045325.png)
